L-Arginine acetylsalicylate

Description

BenchChem offers high-quality L-Arginine acetylsalicylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Arginine acetylsalicylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

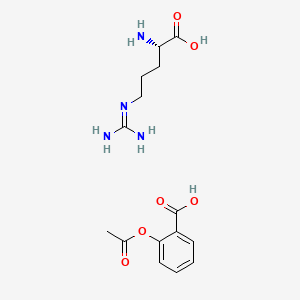

2-acetyloxybenzoic acid;(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4.C6H14N4O2/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;7-4(5(11)12)2-1-3-10-6(8)9/h2-5H,1H3,(H,11,12);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXXGQLMXDIPQA-VWMHFEHESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(CC(C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60885678 |

Source

|

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37466-21-0, 54161-23-8 |

Source

|

| Record name | Aspirin arginine salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37466-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037466210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-(acetyloxy)-, compd. with L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054161238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Arginine, 2-(acetyloxy)benzoate (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60885678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine monoacetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FES8WRA60 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of L-Arginine Acetylsalicylate

Abstract

Acetylsalicylic acid, the active ingredient in aspirin, is a cornerstone of modern pharmacology, yet its therapeutic application is often hampered by poor aqueous solubility and gastrointestinal side effects.[1][2] The formation of salts with basic amino acids represents a strategic approach to overcome these limitations. This guide presents an in-depth, field-proven methodology for the synthesis and comprehensive characterization of L-Arginine acetylsalicylate, a salt that combines acetylsalicylic acid with the biocompatible amino acid L-Arginine.[3] The primary rationale for this synthesis is to significantly enhance water solubility, thereby creating a derivative suitable for parenteral (injectable) formulations, which can offer faster therapeutic action and bypass the gastrointestinal tract.[1][4] This document provides a detailed synthesis protocol, a multi-technique characterization framework, and the scientific causality behind the chosen experimental procedures, intended for researchers, chemists, and drug development professionals.

Rationale and Strategy for Synthesis

The synthesis of L-Arginine acetylsalicylate is fundamentally an acid-base reaction. Acetylsalicylic acid provides the acidic proton from its carboxylic acid group, while L-Arginine, with its highly basic guanidinium group, acts as the proton acceptor. This interaction results in the formation of a stable, water-soluble salt.

Several synthesis routes are possible, including solid-state grinding and reactions in various solvents.[5] However, a solution-based approach using a short-chain alcohol like ethanol is often preferred for its scalability and control over purity and crystal morphology.[4][6] This method allows for the gradual interaction of the reactants in a medium where the starting materials have moderate solubility, but the resulting salt product can be selectively precipitated upon formation or by controlled cooling, ensuring a high-purity crystalline product.

Detailed Experimental Protocol for Synthesis

This protocol is designed to yield high-purity, crystalline L-Arginine acetylsalicylate. The molar ratio of acetylsalicylic acid to L-Arginine is typically maintained at 1:1 to 1:1.1 to ensure complete consumption of the acidic component.[6][7]

Materials & Equipment:

-

Acetylsalicylic Acid (ASA), USP grade

-

L-Arginine, USP grade

-

Dehydrated Ethanol (or 95% Ethanol)

-

Magnetic stirrer with heating capabilities

-

Reaction flask (e.g., 250 mL round-bottom flask)

-

Dropping funnel

-

Buchner funnel and vacuum filtration apparatus

-

Vacuum oven

Procedure:

-

Preparation of Reactant Solutions:

-

In the reaction flask, dissolve 18.0 g (0.1 mol) of acetylsalicylic acid in 60 mL of dehydrated ethanol. Gentle warming to 30-40°C can facilitate dissolution.[4][7] This controlled temperature is high enough to ensure solubility but low enough to prevent premature degradation of the aspirin.

-

In a separate beaker, prepare a suspension of 17.4 g (0.1 mol) of L-Arginine powder in 50 mL of dehydrated ethanol. L-Arginine has limited solubility in ethanol, so this will be a heterogeneous mixture.[6]

-

-

Salt Formation Reaction:

-

While stirring the L-Arginine suspension vigorously, slowly add the acetylsalicylic acid solution dropwise from the dropping funnel over a period of 30-40 minutes.[6] Maintain the reaction temperature between 30-40°C.[4] A slow, controlled addition is critical to manage any exotherm and promote the formation of uniform salt crystals rather than an amorphous precipitate.

-

-

Crystallization and Product Isolation:

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.[4]

-

Gradually cool the reaction mixture to 5-10°C using an ice bath. This reduction in temperature decreases the solubility of the L-Arginine acetylsalicylate salt, maximizing the crystalline yield.[7]

-

Stir at this lower temperature for 1-2 hours to allow for complete crystallization.[7]

-

-

Filtration and Drying:

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with two small portions (15 mL each) of cold dehydrated ethanol to remove any unreacted starting materials or surface impurities.

-

Dry the collected crystals in a vacuum oven at 40-50°C for 4-8 hours or until a constant weight is achieved.[4] This removes residual solvent without causing thermal degradation. The final product should be a white, crystalline solid.[6]

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of L-Arginine acetylsalicylate.

Comprehensive Physicochemical Characterization

A rigorous characterization protocol is essential to confirm the successful formation of the salt, establish its purity, and verify its structural integrity. This process is self-validating; the convergence of data from multiple orthogonal techniques provides a high degree of confidence in the final product's identity and quality.

Physical Properties and Solubility

A preliminary assessment involves observing the physical properties of the synthesized compound.

| Property | Observation | Significance |

| Appearance | White crystalline solid[6] | Indicates a pure, non-degraded product. |

| Melting Point | 215-217 °C[6] | A sharp melting range is a key indicator of high purity. |

| Aqueous Solubility | Good water solubility[4][6] | Confirms the primary objective of the synthesis. |

Spectroscopic Analysis

2.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The formation of L-Arginine acetylsalicylate is unequivocally confirmed by specific changes in the IR spectrum compared to the starting materials. The most critical evidence is the disappearance of the carboxylic acid C=O stretch from aspirin and the appearance of a carboxylate anion (COO⁻) stretch in the product.

| Wavenumber (cm⁻¹) | Assignment | Interpretation in L-Arginine Acetylsalicylate |

| ~3400-3000 | N-H and O-H stretching | Broad absorptions corresponding to the amine and guanidinium groups of arginine. |

| ~1750 | Ester C=O stretch (from acetyl group) | A sharp, strong peak confirming the integrity of the acetylsalicylate moiety.[8] |

| ~1680 | Carboxylic Acid C=O stretch (from ASA) | This peak should be absent , confirming deprotonation and salt formation.[8] |

| ~1630-1550 | N-H bending / Carboxylate (COO⁻) asymmetric stretch | Strong absorptions confirming the presence of the protonated arginine and the newly formed carboxylate anion of acetylsalicylate.[9] |

| ~1400 | Carboxylate (COO⁻) symmetric stretch | A key peak confirming the presence of the deprotonated carboxylic acid group.[9] |

| ~1200 | C-O stretch (from ester and acid) | Complex absorptions related to the ester and carboxylate groups. |

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an atomic-level map of the molecule's structure. For L-Arginine acetylsalicylate, ¹H and ¹³C NMR spectra in a solvent like D₂O will confirm the presence of both molecular components in a 1:1 ratio and show chemical shift changes indicative of salt formation.

¹H NMR Expected Chemical Shifts (in D₂O):

-

Acetylsalicylate Moiety:

-

~7.0-8.0 ppm: Aromatic protons.

-

~2.2 ppm: Methyl protons (-COCH₃).

-

-

L-Arginine Moiety:

-

~3.7 ppm: α-CH proton.

-

~3.2 ppm: δ-CH₂ protons.

-

~1.6-1.9 ppm: β- and γ-CH₂ protons.[10] The precise chemical shifts for protons near the charged centers (carboxylate, amine, guanidinium) will differ slightly from the free starting materials, providing further evidence of the ionic interaction.

-

¹³C NMR Expected Chemical Shifts (in D₂O):

-

Acetylsalicylate Moiety:

-

~170-175 ppm: Carboxylate and Ester C=O carbons.

-

~120-150 ppm: Aromatic carbons.

-

~20 ppm: Methyl carbon.

-

-

L-Arginine Moiety:

-

~175 ppm: Carboxyl C=O carbon.

-

~157 ppm: Guanidinium carbon.

-

~55 ppm: α-C.

-

~25-40 ppm: β, γ, δ carbons.

-

Structural and Thermal Analysis

2.3.1. X-Ray Diffraction (XRD)

Powder XRD provides a unique "fingerprint" of a crystalline material. The pattern of the synthesized product should be distinct from a simple physical mixture of the two starting materials, offering definitive proof of a new crystalline phase formation. Single-crystal XRD, if achievable, would provide the absolute three-dimensional structure, elucidating the precise ionic bonding and hydrogen bond network between the acetylsalicylate anion and the arginine cation.[11][12]

2.3.2. Thermal Analysis (TGA/DSC)

Thermal analysis is crucial for determining the stability and purity of the compound.[13]

-

Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature. For L-Arginine acetylsalicylate, the TGA curve should show no significant weight loss until the decomposition temperature (above the melting point), confirming the absence of residual solvent or hydrated water.[14][15]

-

Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample during a temperature change. The DSC thermogram should show a single, sharp endothermic peak corresponding to the melting point (215-217 °C), immediately followed by an exothermic event indicating decomposition.[6] The sharpness of the melting peak is a strong indicator of high purity.

Characterization Workflow Diagram

Caption: A multi-technique workflow for the characterization of L-Arginine acetylsalicylate.

Aqueous Stability Considerations

A critical parameter for any potential formulation is stability in an aqueous environment. While the salt form enhances solubility, it does not prevent the inherent susceptibility of the ester bond in acetylsalicylic acid to hydrolysis, which yields salicylic acid and acetic acid.[16][17] Stability studies have shown that aqueous solutions of aspirin salts, including L-Arginine acetylsalicylate, are more stable under refrigerated conditions (e.g., 4°C).[18] At room temperature, hydrolysis can be significant, and solutions should ideally be used shortly after preparation.[18] For long-term storage, the compound should be kept as a dry, crystalline solid.

Conclusion

The synthesis of L-Arginine acetylsalicylate via a controlled solution-crystallization method is a robust and reproducible strategy for producing a high-purity active pharmaceutical ingredient. This guide outlines a comprehensive framework for its synthesis and subsequent characterization, where spectroscopic (FTIR, NMR), structural (XRD), and thermal (TGA/DSC) analyses provide a self-validating system to confirm the product's identity, purity, and quality. The resulting salt exhibits significantly improved aqueous solubility compared to its parent acid, highlighting its potential for the development of novel, fast-acting analgesic and anti-inflammatory formulations.

References

- Preparation of arginine acetylsalicylate.

- Preparation method of arginine aspirin and powder-injection of arginine aspirin.

- Preparation method of arginine aspirin and powder-injection of arginine aspirin.

- Synthesis of amino acid acetylsalicyl

- FTIR Spectral Analysis & Physico-Chemical Studies on Some L. Arginine Salts in Non-Aqueous Solution at Various Temperatures.

-

TGA analysis of studied amino acids. (a) l-Arginine, (b) l-Aspartic... ResearchGate. [Link]

- Spectroscopic studies of L-arginine molecule. Indian Journal of Pure & Applied Physics.

-

Growth of L-Arginine Acetate Crystals. International Journal of Engineering Research & Technology. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

N-Acetyl-L-arginine | C8H16N4O3 | CID 67427. PubChem. [Link]

-

Aspirin arginine | C15H22N4O6 | CID 169926. PubChem. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000517). Human Metabolome Database. [Link]

-

Structure of l-arginine and detection of trace dl-arginine by 3D ED. PubMed Central. [Link]

- Aspirin synthesis.pdf.

- Growth and thermal studies of non-linear optical L-argininium diiodate L-argininium dinitrate and L. Indian Journal of Pure & Applied Physics.

- Growth, optical and thermal studies of L-arginine perchlorate—A promising non-linear optical single crystal.

-

Synthesis of N-acyl-L-arginines and N-acyl-L-glutamic acids with... ResearchGate. [Link]

-

Thermal Analysis (TGA/DTA/DSC). ASU Core Research Facilities. [Link]

-

A New Zn(II) Azido Complex of L-Arginine: X-ray Crystal Structure, Hirshfeld, and AIM Studies. MDPI. [Link]

- FT-IR Spectrophotometric analysis of acetylsalicylic acid and its pharmaceutical formulations. Canadian Journal of Analytical Sciences and Spectroscopy.

-

L-Arginine at BMRB. Biological Magnetic Resonance Bank. [Link]

- stability of aspirin-arginine and aspirin-lysine salts. ACTA Pharmaceutica Sciencia.

-

Heat Capacities of L-Arginine L-Aspartic Acid L-GL. Scribd. [Link]

-

FTIR spectra of pure L-arginine (a) and L-lysine (b). ResearchGate. [Link]

-

The crystal structure of L-arginine. ResearchGate. [Link]

-

The crystal structure of l-arginine. Chemical Communications (RSC Publishing). [Link]

-

Arginine. Wikipedia. [Link]

-

Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Cell Mol Life Sci. [Link]

-

Characterization of the L-arginine:nitric oxide pathway in human platelets. PubMed Central. [Link]

-

The Stability of Acetylsalicylic Acid in Suspension. ResearchGate. [Link]

-

Amino Acid Effect on Aspirin Stability in Propylene Glycol. PubMed. [Link]

Sources

- 1. butlerov.com [butlerov.com]

- 2. benchchem.com [benchchem.com]

- 3. Arginine - Wikipedia [en.wikipedia.org]

- 4. CN101704766A - Preparation method of arginine aspirin and powder-injection of arginine aspirin - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. CN101486644B - Preparation of arginine acetylsalicylate - Google Patents [patents.google.com]

- 7. CN101704766B - Preparation method of arginine aspirin and powder-injection of arginine aspirin - Google Patents [patents.google.com]

- 8. aab-ir.ro [aab-ir.ro]

- 9. ijsr.net [ijsr.net]

- 10. L(+)-Arginine(74-79-3) 1H NMR [m.chemicalbook.com]

- 11. ijert.org [ijert.org]

- 12. researchgate.net [researchgate.net]

- 13. cores.research.asu.edu [cores.research.asu.edu]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. scribd.com [scribd.com]

- 16. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. actapharmsci.com [actapharmsci.com]

An In-depth Technical Guide on the Mechanism of Action of L-Arginine Acetylsalicylate

Executive Summary

L-Arginine acetylsalicylate is a salt compound that uniquely combines the well-established anti-inflammatory and antiplatelet properties of acetylsalicylic acid (aspirin) with the physiological benefits of the amino acid L-Arginine.[1] This guide elucidates the distinct and synergistic mechanisms of action of its two constituent moieties. The acetylsalicylate component acts via irreversible inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins and thromboxanes.[1][2][3] The L-Arginine component serves as the primary substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a potent vasodilator and signaling molecule.[4][5][6] The combination results in a multifaceted pharmacological profile, characterized by enhanced solubility, a potentially faster onset of action, and a synergistic effect on the cardiovascular system. L-Arginine may also offer a protective effect against aspirin-induced endothelial dysfunction, presenting a compelling therapeutic rationale.[7]

Introduction

The development of L-Arginine acetylsalicylate stems from a strategic effort to optimize the therapeutic profile of aspirin.[8] While highly effective, traditional aspirin formulations can be limited by poor water solubility, which can delay absorption and contribute to gastrointestinal irritation. By forming a salt with L-Arginine, a highly water-soluble and physiologically active amino acid, L-Arginine acetylsalicylate overcomes some of these limitations.[9][10] This guide provides a detailed exploration of the molecular mechanisms, the synergistic interplay between the two components, and the experimental methodologies used to validate these actions, designed for researchers and drug development professionals.

Part 1: The Acetylsalicylate Moiety: A Foundation in COX Inhibition

The pharmacological activity of aspirin is fundamentally rooted in its ability to covalently modify and inactivate cyclooxygenase (COX) enzymes.[3]

Irreversible Acetylation of COX-1 and COX-2

Acetylsalicylic acid acts as an acetylating agent, irreversibly transferring its acetyl group to a serine residue within the active site of both COX-1 and COX-2 isozymes.[3] This covalent modification permanently blocks the enzyme's ability to bind its substrate, arachidonic acid. This irreversible action is a key differentiator from other NSAIDs that act as reversible inhibitors.[3]

-

COX-1 Inhibition : The constitutive COX-1 isoform is crucial for homeostatic functions.[2] Its inhibition in platelets prevents the formation of Thromboxane A2 (TXA2), a potent promoter of platelet aggregation.[3][11] This is the basis for aspirin's long-lasting antiplatelet effect, as platelets lack nuclei and cannot synthesize new enzyme for their entire ~10-day lifespan.[11]

-

COX-2 Inhibition : The COX-2 isoform is inducible and its expression is upregulated during inflammation.[2] By inhibiting COX-2, aspirin blocks the synthesis of prostaglandins (like PGE2) that mediate inflammation, pain, and fever.[2][11]

Caption: L-Arginine is converted to NO by NOS, leading to cGMP-mediated vasodilation.

Part 3: Synergistic Mechanisms of L-Arginine Acetylsalicylate

The combination of L-Arginine and acetylsalicylate in a single molecular entity produces both pharmacokinetic and pharmacodynamic advantages over aspirin alone.

Pharmacokinetic Synergy: Enhanced Solubility and Absorption

Acetylsalicylic acid is poorly soluble in water, which can be a rate-limiting step for its absorption. L-Arginine is highly water-soluble (182 g/L at 25°C). [10]The salt formation results in a compound with significantly improved aqueous solubility. [9]This is expected to lead to faster dissolution in the gastrointestinal tract, promoting more rapid absorption and a quicker onset of therapeutic action. This is supported by studies on other soluble aspirin salts, such as lysine acetylsalicylate, which demonstrate a faster and greater inhibition of platelet aggregation compared to standard oral aspirin. [12]

Pharmacodynamic Synergy: Dual Action on Cardiovascular Health

The primary synergistic benefit lies in the complementary actions on the cardiovascular system. [1][4]1. Anti-thrombotic and Vasodilatory Effects : L-Arginine acetylsalicylate simultaneously inhibits platelet aggregation (via acetylsalicylate's COX-1 blockade) and promotes vasodilation (via L-Arginine-derived NO). [4]This dual mechanism is particularly beneficial for preventing and managing cardiovascular events where both thrombosis and vasoconstriction are pathological factors. [1]2. Endothelial Protection : Studies in animal models have shown that aspirin treatment alone can induce endothelial dysfunction. Remarkably, the co-administration of L-Arginine was found to completely prevent this aspirin-induced dysfunction. [7]By providing the substrate for NO production, L-Arginine helps maintain the health and function of the vascular endothelium, which may be a critical protective mechanism.

Caption: Combined pathways of L-Arginine Acetylsalicylate leading to synergistic cardiovascular benefits.

Part 4: Experimental Methodologies for Mechanistic Elucidation

Validating the proposed mechanisms requires a suite of well-controlled in vitro and ex vivo experiments.

Protocol: Platelet Aggregometry

This assay directly measures the antiplatelet effect.

-

Objective : To compare the inhibitory effect of L-Arginine acetylsalicylate vs. acetylsalicylic acid on platelet aggregation.

-

Method :

-

Prepare platelet-rich plasma (PRP) from whole blood samples.

-

Pre-incubate PRP aliquots with vehicle control, acetylsalicylic acid, or L-Arginine acetylsalicylate at various concentrations.

-

Induce aggregation using an agonist like arachidonic acid or ADP.

-

Measure the change in light transmission over time using a light transmission aggregometer.

-

-

Validation : A dose-dependent inhibition of aggregation should be observed. The IC50 values can be calculated and compared. The faster and more potent inhibition by a soluble salt is a key expected outcome. [12]

Protocol: Ex Vivo Vascular Reactivity Studies

This assay assesses the effect on blood vessel function.

-

Objective : To determine if L-Arginine from the compound can counteract aspirin-induced endothelial dysfunction. [7]2. Method :

-

Isolate aortic rings from rats treated with control, aspirin, or L-Arginine acetylsalicylate.

-

Suspend the rings in an organ bath filled with Krebs solution, aerated with 95% O2/5% CO2.

-

Induce contraction with an agent like phenylephrine.

-

Once a stable contraction is achieved, induce endothelium-dependent relaxation with cumulative doses of acetylcholine.

-

-

Validation : Aortic rings from aspirin-treated animals are expected to show reduced relaxation. [7]The key finding would be the preservation or restoration of this relaxation in rings from animals treated with L-Arginine acetylsalicylate. [7]

Caption: A logical workflow for the preclinical evaluation of L-Arginine Acetylsalicylate.

Part 5: Quantitative Data Summary

Pharmacokinetic parameters are essential for understanding the disposition of the compound in the body. The oral bioavailability of L-Arginine is relatively low, around 20%, due to metabolism in the intestines and liver. [13][14][15]

| Parameter | L-Arginine (Oral) | Acetylsalicylic Acid (Oral) | L-Arginine Acetylsalicylate (Expected) | Reference |

|---|---|---|---|---|

| Tmax (Time to Peak) | ~1 hour | ~1-2 hours | Potentially < 1 hour for Acetylsalicylate | ,[13] [15] |

| Oral Bioavailability | ~20% | ~75% (as salicylate) | Bioavailability of components likely similar, but absorption rate may differ | ,[14] [11] |

| Key Metabolic Pathway | Urea Cycle, NO Synthesis | Hydrolysis to Salicylate | Independent pathways for each moiety | ,[6] [11] |

| Primary Effect | NO Production, Vasodilation | COX Inhibition | Dual Antiplatelet & Vasodilatory |,[1] [4]|

Conclusion

The mechanism of action of L-Arginine acetylsalicylate is a sophisticated interplay of its constituent parts. It leverages the canonical COX-inhibitory pathway of acetylsalicylate for potent anti-inflammatory and anti-thrombotic effects while simultaneously engaging the L-Arginine-NO pathway to promote vasodilation and confer endothelial protection. This dual-action profile, combined with the physicochemical advantage of enhanced solubility, positions L-Arginine acetylsalicylate as a rationally designed compound with significant potential, particularly in the management of cardiovascular diseases. Further clinical investigation is warranted to fully characterize its therapeutic benefits in human populations.

References

-

Gili, S., et al. (2015). Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets. Journal of the American College of Cardiology, 66(15), 1677-1686. [Link]

-

Patsnap Synapse. (2024). What is Arginine Aspirin used for? Patsnap Synapse. [Link]

-

Bilgen, I., et al. (2003). The effects of aspirin, L-arginine and aspirin + L-arg treatment on the concentration response curve to phenylephrine. ResearchGate. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Arginine Aspirin? Patsnap Synapse. [Link]

-

Bilgen, I., Oner, G., & Eren, E. (2003). Dietary L-arginine restores aspirin-induced endothelial dysfunction in rat aorta. Archives of Physiology and Biochemistry, 111(3), 232-238. [Link]

-

Drugs.com. (n.d.). Aspirin and L-Arginine Interactions. Drugs.com. [Link]

-

El-Swefy, S. E., & Abd-El-Latif, H. A. (2009). Protective effect of L-arginine in experimentally induced myocardial ischemia: comparison with aspirin. Vascular Health and Risk Management, 5, 437-444. [Link]

-

Moncada, S., & Higgs, A. (1993). The L-arginine: nitric oxide pathway. The New England Journal of Medicine, 329(27), 2002-2012. [Link]

-

Wu, G., et al. (2021). Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans. Amino Acids in Nutrition and Health, 167-190. [Link]

-

Wu, G. (2009). Regulatory role for the arginine-nitric oxide pathway in metabolism of energy substrates. The Journal of Nutritional Biochemistry, 20(8), 573-587. [Link]

-

Bode-Böger, S. M., et al. (1998). Pharmacokinetics of intravenous and oral l-arginine in normal volunteers. British Journal of Clinical Pharmacology, 46(5), 489-497. [Link]

-

ResearchGate. (n.d.). Biosynthesis of nitric oxide from L-arginine. ResearchGate. [Link]

-

Johnson, D. A. (2019). Nitric Oxide Synthesis Pathway Arginine Lowers Blood Pressure. YouTube. [Link]

- Google Patents. (n.d.). CN101486644B - Preparation of arginine acetylsalicylate.

-

Cynober, L., Moinard, C., & De Bandt, J. P. (2010). Pharmacokinetics of arginine and related amino acids. The Journal of Nutrition, 140(7), 1340S-1344S. [Link]

-

Bode-Böger, S. M., et al. (1998). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. PubMed. [Link]

-

Morita, M., et al. (2014). Oral supplementation with a combination of L-citrulline and L-arginine rapidly increases plasma L-arginine concentration and enhances NO bioavailability. Biochemical and Biophysical Research Communications, 454(1), 53-57. [Link]

-

Chin-Dusting, J. P., et al. (1998). Pharmacokinetics of L-arginine during chronic administration to patients with hypercholesterolaemia. European Journal of Clinical Pharmacology, 54(9-10), 733-737. [Link]

-

ResearchGate. (1998). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. ResearchGate. [Link]

-

Drugs.com. (n.d.). Aspirin Low Strength and L-Arginine Interactions. Drugs.com. [Link]

-

Vane, J. R., & Botting, R. M. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. [Link]

-

Wikipedia. (n.d.). Mechanism of action of aspirin. Wikipedia. [Link]

-

MedSimplified. (2020). Aspirin : Indications, Mechanism of Action, Adverse and Toxic Effects, and Contraindications. YouTube. [Link]

-

MedCentral. (2024). Analgesic Effects of L-Arginine in Sickle Cell Vaso-Occlusive Pain Crisis. MedCentral. [Link]

-

precisionFDA. (n.d.). ASPIRIN ARGININE. precisionFDA. [Link]

-

PubChem. (n.d.). L-Arginine. PubChem. [Link]

Sources

- 1. What is Arginine Aspirin used for? [synapse.patsnap.com]

- 2. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Arginine Aspirin? [synapse.patsnap.com]

- 5. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of L-Arginine in Nitric Oxide Synthesis and Health in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dietary L-arginine restores aspirin-induced endothelial dysfunction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. CN101486644B - Preparation of arginine acetylsalicylate - Google Patents [patents.google.com]

- 10. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets: Results of a Prospective, Randomized, Crossover Study (the ECCLIPSE Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of intravenous and oral L-arginine in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

"pharmacological profile of L-Arginine acetylsalicylate"

An In-depth Technical Guide to the Pharmacological Profile of L-Arginine Acetylsalicylate

Abstract

L-Arginine acetylsalicylate is a compound salt that integrates the distinct pharmacological activities of L-arginine and acetylsalicylic acid (aspirin). This guide provides a comprehensive analysis of its pharmacological profile, intended for researchers, scientists, and drug development professionals. We delve into the dual mechanism of action, which combines the irreversible cyclooxygenase (COX) inhibition by the acetylsalicylate moiety with the nitric oxide (NO) precursor function of the L-arginine moiety. This convergence results in synergistic effects on vasodilation, platelet inhibition, and anti-inflammatory pathways. This document synthesizes pharmacodynamic and pharmacokinetic data from preclinical and clinical studies, details key experimental protocols for its evaluation, and explores its therapeutic potential in cardiovascular disease.

Introduction

The management of cardiovascular disease often requires a multi-faceted therapeutic approach targeting endothelial dysfunction, platelet aggregation, and inflammation. L-Arginine acetylsalicylate emerges as a rationally designed compound that pairs two well-characterized molecules: L-arginine, a semi-essential amino acid, and acetylsalicylic acid, a foundational nonsteroidal anti-inflammatory drug (NSAID).

The core therapeutic hypothesis is that combining these two agents in a single molecular entity can offer synergistic benefits. L-arginine serves as the natural substrate for nitric oxide synthase (NOS), an enzyme family responsible for producing nitric oxide (NO), a critical signaling molecule for vasodilation and endothelial health.[1][2] Acetylsalicylic acid's primary role is the irreversible acetylation of cyclooxygenase (COX) enzymes, thereby inhibiting the production of pro-inflammatory prostaglandins and pro-aggregatory thromboxane A2.[3][4] This guide will deconstruct the pharmacological attributes of this compound, examining how its components interact to create a unique and potentially superior therapeutic profile compared to the administration of the individual agents.

Mechanism of Action: A Dual and Synergistic Pathway

The pharmacological activity of L-arginine acetylsalicylate is not merely additive but is characterized by a synergistic interplay between its two constituent moieties.

The Acetylsalicylate Moiety: Irreversible COX Inhibition

The foundational mechanism of the acetylsalicylate component is its ability to act as an acetylating agent. It covalently and irreversibly modifies a serine residue in the active site of both COX-1 and COX-2 enzymes.[4]

-

COX-1 Inhibition: In platelets, which lack a nucleus and cannot synthesize new proteins, the inhibition of COX-1 is permanent for the life of the platelet (7-10 days). This blocks the synthesis of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. This is the primary basis for the antithrombotic effect of low-dose aspirin.[1]

-

COX-2 Inhibition: At sites of inflammation, the inducible COX-2 enzyme is upregulated and produces prostaglandins (e.g., PGE2, PGI2) that mediate pain, fever, and inflammation. Aspirin's inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic properties.[3]

The L-Arginine Moiety: Substrate for Nitric Oxide Synthase (NOS)

L-arginine is the sole biological precursor for nitric oxide, a gaseous signaling molecule with profound effects on the cardiovascular system.[5] The conversion is catalyzed by the enzyme nitric oxide synthase (NOS).

-

Endothelial NOS (eNOS): In the vascular endothelium, eNOS metabolizes L-arginine to produce NO and L-citrulline.[6]

-

Vasodilation: Once produced, NO diffuses into adjacent vascular smooth muscle cells. There, it activates the enzyme soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to smooth muscle relaxation, resulting in vasodilation, increased blood flow, and a reduction in blood pressure.[6][7]

Synergistic and Complementary Effects

The combination of these two mechanisms within one molecule creates a compelling pharmacological profile.[1]

-

Enhanced Anti-Platelet Activity: Aspirin directly inhibits platelet aggregation by blocking TXA2. L-arginine contributes by increasing production of NO and potentially prostacyclin (PGI2), both of which are potent inhibitors of platelet adhesion and aggregation.[8][9] This dual blockade offers a more comprehensive anti-thrombotic effect.

-

Counteraction of Endothelial Dysfunction: Some studies suggest high doses or chronic use of certain NSAIDs can impair endothelial function. L-arginine, by boosting NO production, promotes endothelial health and has been shown in animal models to protect against aspirin-induced endothelial dysfunction.[10]

-

Improved Vascular Homeostasis: The vasodilatory effect of the L-arginine component can help counteract the vasoconstrictive properties of TXA2, promoting better blood flow and reducing vascular resistance.[11]

Pharmacodynamics

The pharmacodynamic effects of L-arginine acetylsalicylate are a direct consequence of its dual mechanism, impacting hemodynamics, hemostasis, and inflammatory responses.

Effects on Hemostasis and Platelet Function

Preclinical studies highlight a potent anti-platelet effect. In a study using a rabbit model of experimentally induced myocardial ischemia, L-arginine was found to be more effective than aspirin in reducing platelet aggregation.[8] The combination leverages both the TXA2-inhibitory pathway of aspirin and the NO-mediated pathway of L-arginine.

| Parameter | Control (MI) | Aspirin Group | L-Arginine Group |

| Platelet Aggregation | Enhanced | Reduced | More Reduced than Aspirin |

| LDL Oxidizability | Increased | No significant effect | Reduced |

| Aortic Intimal Thickening | Present | No significant effect | Prevented |

| Plasma Fibrinogen | Elevated | Reduced | Reduced (similar to Aspirin) |

| Troponin I / CK-MB | Elevated | Reduced | Reduced (similar to Aspirin) |

| Table 1: Comparative effects of L-arginine and aspirin in a rabbit model of myocardial ischemia. Data synthesized from Saleh, A. I., et al. (2011).[8] |

Effects on Vascular Tone and Endothelial Function

Ex vivo experiments using isolated rat aortic rings have provided critical insights. In these studies, aspirin treatment alone was shown to reduce endothelium-dependent dilation in response to acetylcholine.[10] Remarkably, the co-administration of L-arginine with aspirin completely prevented this aspirin-induced endothelial dysfunction.[10] This underscores the protective role of the L-arginine moiety on the vascular endothelium.

Pharmacokinetics

The pharmacokinetic profile of the compound salt is predicted by the properties of its individual components, with the potential for altered absorption characteristics due to its salt form.

Absorption and Bioavailability

-

L-Arginine: When administered orally, L-arginine is subject to extensive pre-systemic elimination (first-pass metabolism) by arginase enzymes in the intestines and liver. This results in a relatively low oral bioavailability, reported to be around 20%.[7][12][13]

-

Acetylsalicylate: Aspirin is rapidly absorbed in the stomach and upper small intestine. The formation of a salt, such as with lysine or arginine, can increase its solubility and rate of absorption. A study on intravenous lysine acetylsalicylate demonstrated a significantly faster and more potent inhibition of platelet aggregation compared to oral aspirin, highlighting the potential benefit of a highly soluble salt form.[14] It is plausible that L-arginine acetylsalicylate shares this advantage.

Distribution, Metabolism, and Excretion

-

L-Arginine: Following absorption, L-arginine is distributed throughout the body and serves as a substrate for various metabolic pathways, including protein synthesis, the urea cycle, and conversion to NO.

-

Acetylsalicylate: Once absorbed, acetylsalicylic acid is rapidly hydrolyzed in the plasma and liver to salicylic acid, which is then further metabolized and excreted by the kidneys.

Pharmacokinetic Data Summary for L-Arginine

The following table summarizes key pharmacokinetic parameters for oral L-arginine based on human volunteer studies.

| Parameter | Value | Reference |

| Oral Bioavailability | ~20% | [12][13][15] |

| Time to Peak Plasma Conc. (Tmax) | ~1 hour (for 10g dose) | [13] |

| Peak Plasma Conc. (Cmax) | 50.0 ± 13.4 µg/mL (for 10g dose) | [13] |

| Plasma Disappearance | Biphasic | [13] |

| Table 2: Summary of key pharmacokinetic parameters for oral L-arginine in healthy volunteers. |

Experimental Protocols for Pharmacological Evaluation

To rigorously assess the pharmacological profile of L-arginine acetylsalicylate, a series of validated in vitro and in vivo assays are required.

Ex Vivo Assessment of Vasomotor Function using Isolated Aortic Rings

This protocol is designed to evaluate the effect of the drug on endothelium-dependent and -independent vasodilation.

Causality and Rationale:

-

Aortic Rings: Provide a self-contained system with intact endothelium and smooth muscle for studying direct vascular effects.

-

Phenylephrine (PE): An α1-adrenergic agonist used to induce a stable, submaximal contraction, creating a state of tone against which relaxation can be measured.

-

Acetylcholine (ACh): Stimulates muscarinic receptors on endothelial cells, triggering eNOS activation and NO release. A robust relaxation response indicates healthy endothelium-dependent vasodilation.

-

Sodium Nitroprusside (SNP): An exogenous NO donor that acts directly on smooth muscle cells, bypassing the endothelium. A normal response to SNP confirms the smooth muscle's ability to relax, isolating any observed dysfunction to the endothelium.

Step-by-Step Methodology:

-

Tissue Preparation: Euthanize a male Wistar rat and carefully excise the thoracic aorta in Krebs-Henseleit buffer.

-

Ring Mounting: Clean the aorta of connective tissue and cut it into 2-3 mm rings. Suspend the rings between two L-shaped stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2g, replacing the buffer every 15 minutes.

-

Pre-Contraction: Contract the rings with a submaximal concentration of phenylephrine (e.g., 10⁻⁶ M).

-

Endothelium-Dependent Relaxation: Once the PE-induced contraction has plateaued, add cumulative concentrations of acetylcholine (e.g., 10⁻⁹ to 10⁻⁵ M) to generate a dose-response curve.

-

Endothelium-Independent Relaxation: After washout and re-equilibration, pre-contract the rings again with PE and generate a dose-response curve for sodium nitroprusside to assess smooth muscle function.

-

Data Analysis: Express relaxation responses as a percentage decrease of the PE-induced pre-contraction. Compare the dose-response curves between control, aspirin-treated, L-arginine-treated, and L-arginine acetylsalicylate-treated groups.

In Vitro Assessment of Platelet Aggregation

Light Transmission Aggregometry (LTA) is the gold standard for measuring platelet function.

Principle of LTA: A light beam is passed through a suspension of platelet-rich plasma (PRP). As platelets aggregate in response to an agonist, the suspension becomes clearer, allowing more light to pass through. The change in light transmission is measured over time and is proportional to the extent of aggregation.

Step-by-Step Methodology:

-

Sample Collection: Draw whole blood from subjects into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 15 minutes) to obtain platelet-rich plasma (PRP). Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g for 10 minutes).

-

Instrument Calibration: Calibrate the aggregometer using PRP to set 0% aggregation and PPP to set 100% aggregation.

-

Aggregation Assay: Pipette a known volume of pre-warmed PRP into a cuvette with a stir bar. Place the cuvette in the aggregometer.

-

Agonist Addition: Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to induce aggregation and record the change in light transmission for 5-10 minutes.

-

Data Analysis: Determine the maximal aggregation percentage for each sample. Compare results from baseline and post-treatment time points.

Therapeutic Implications and Future Directions

The unique pharmacological profile of L-arginine acetylsalicylate suggests significant potential in the treatment and prevention of cardiovascular diseases where endothelial dysfunction, inflammation, and thrombosis are key pathological factors.

Potential Advantages:

-

Enhanced Efficacy: A more comprehensive anti-thrombotic and vasodilatory effect than either agent alone.

-

Improved Safety Profile: The L-arginine component may mitigate potential endothelial damage associated with NSAIDs.

-

Better Patient Compliance: A single compound simplifies dosing regimens.

Future Research:

-

Clinical Trials: Rigorous, randomized controlled trials are needed to establish the clinical efficacy and safety of L-arginine acetylsalicylate in patients with coronary artery disease, peripheral arterial disease, and hypertension.

-

Pharmacokinetic Studies: A dedicated pharmacokinetic study of the compound salt is required to confirm its absorption, distribution, metabolism, and excretion profile and to determine if it offers a bioavailability advantage.

-

Formulation Development: Optimization of the formulation could further enhance its pharmacokinetic properties and therapeutic index.

References

- Patsnap Synapse. (2024). What is the mechanism of Arginine Aspirin?

- WebMD. (n.d.). L-Arginine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Saleh, A. I., Abdel Maksoud, S. M., El-Maraghy, S. A., & Gad, M. Z. (2011). Protective effect of L-arginine in experimentally induced myocardial ischemia: comparison with aspirin. Journal of Cardiovascular Pharmacology and Therapeutics, 16(1), 53–62.

- RxList. (n.d.). L-arginine: Health Benefits, Side Effects, Uses, Dose & Precautions.

- Mayo Clinic. (n.d.). L-arginine.

- ResearchGate. (n.d.). The effects of aspirin, L-arginine and aspirin + L-arg treatment on the concentration response curve to phenylephrine.

- Patsnap Synapse. (2024). What is Arginine Aspirin used for?

- Centro Global de Ciudades. (2026). What Does ExtenZe Do for a Male? A Scientific Overview.

-

Oztürk, N., & Uslu, S. (2004). Dietary L-arginine restores aspirin-induced endothelial dysfunction in rat aorta. Acta Physiologica et Pharmacologica Bulgarica, 111(3), 232-239. [Link]

- Böger, R. H., Bode-Böger, S. M. (2001). The clinical pharmacology of L-arginine. Annual Review of Pharmacology and Toxicology, 41, 79-99.

- Tangphao, O., Chalon, S., Moreno, H., & Blaschke, T. F. (1999). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers. British Journal of Clinical Pharmacology, 47(3), 261–266.

- SciSpace. (n.d.). Pharmacokinetics of intravenous and oral L-arginine in normal volunteers.

- Drugs.com. (2025). L-arginine Uses, Benefits & Dosage.

- Poon, E., & Vousden, K. H. (2018). Arginine and the metabolic regulation of nitric oxide synthesis in cancer. Disease Models & Mechanisms, 11(8), dmm034415.

- Tangphao, O., Chalon, S., Moreno, H., & Blaschke, T. F. (1999). Pharmacokinetics of intravenous and oral l-arginine in normal volunteers. British Journal of Clinical Pharmacology, 47(3), 261–266.

- Moncada, S., & Higgs, A. (1993). The L-arginine: nitric oxide pathway. The New England Journal of Medicine, 329(27), 2002–2012.

- Revive Active. (2025). The Link Between L-Arginine and Nitric Oxide Production.

- Wang, G. R., Zhu, Y., & Li, J. Y. (1998). [Inhibition of platelet function by L-arginine.L-aspartate salt]. Yao Xue Xue Bao, 33(1), 10-13.

- Vane, J. R. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 251-254.

- Wikipedia. (n.d.). Mechanism of action of aspirin.

- Angiolillo, D. J., et al. (2015). Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets: Results of a Prospective, Randomized, Crossover Study (the ECCLIPSE Trial). Journal of the American College of Cardiology, 65(18), 1986-1994.

Sources

- 1. What is the mechanism of Arginine Aspirin? [synapse.patsnap.com]

- 2. Arginine and the metabolic regulation of nitric oxide synthesis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 5. The L-arginine: nitric oxide pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reviveactive.com [reviveactive.com]

- 7. globalcitieshub.org [globalcitieshub.org]

- 8. Protective effect of L-arginine in experimentally induced myocardial ischemia: comparison with aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Inhibition of platelet function by L-arginine.L-aspartate salt] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dietary L-arginine restores aspirin-induced endothelial dysfunction in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is Arginine Aspirin used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of intravenous and oral l-arginine in normal volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of Intravenous Lysine Acetylsalicylate Versus Oral Aspirin on Prasugrel-Inhibited Platelets: Results of a Prospective, Randomized, Crossover Study (the ECCLIPSE Trial) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

"L-Arginine acetylsalicylate discovery and development"

An In-depth Technical Guide to the Discovery and Development of L-Arginine Acetylsalicylate

Abstract

L-Arginine acetylsalicylate (CAS: 37466-21-0) represents a strategic molecular combination designed to enhance the therapeutic profile of acetylsalicylic acid (aspirin). By forming a salt with the semi-essential amino acid L-arginine, this compound leverages a dual mechanism of action, uniting the irreversible cyclooxygenase (COX) inhibition of aspirin with the vasodilatory and cytoprotective effects of L-arginine-derived nitric oxide (NO). This guide provides a comprehensive technical overview of the rationale, synthesis, physicochemical characterization, and pharmacological evaluation of L-Arginine acetylsalicylate. It is intended for researchers and drug development professionals, offering detailed experimental protocols and field-proven insights into its development pathway.

Part 1: Genesis of a Combination—The Rationale for L-Arginine Acetylsalicylate

The development of L-Arginine acetylsalicylate stems from a clear therapeutic strategy: to mitigate the known limitations of aspirin while augmenting its cardiovascular benefits. Aspirin, a cornerstone of anti-inflammatory and antiplatelet therapy, suffers from two primary drawbacks: poor water solubility and significant gastrointestinal (GI) toxicity.[1] Its acidic nature can cause direct mucosal irritation, while its systemic inhibition of COX-1 disrupts the production of gastroprotective prostaglandins.[1]

The selection of L-arginine as a counterion is a deliberate choice rooted in its unique physiological functions.

-

Improved Physicochemical Properties : As a basic amino acid, L-arginine reacts with the acidic aspirin to form a soluble complex salt.[2] This enhanced water solubility is critical for developing injectable formulations, allowing for rapid administration and bypassing the GI tract, thereby reducing local irritation.[1]

-

Synergistic Vasodilation : L-arginine is the endogenous substrate for nitric oxide synthase (NOS), the enzyme responsible for producing nitric oxide (NO).[3] NO is a powerful vasodilator and plays a crucial role in maintaining endothelial health, inhibiting platelet aggregation, and preventing smooth muscle proliferation—actions that are highly complementary to aspirin's antiplatelet effects.[4]

-

Endothelial Protection : Chronic aspirin use can sometimes impair endothelial function. Preclinical studies have demonstrated that co-administration of L-arginine can protect against and even reverse this aspirin-induced endothelial dysfunction, likely by bolstering the NO pathway.

This strategic pairing thus creates a single molecule with the potential for improved solubility, reduced gastric toxicity, and a synergistic effect on the cardiovascular system.

Part 2: Synthesis and Physicochemical Characterization

The synthesis of L-Arginine acetylsalicylate is typically achieved through a salt formation reaction in a suitable solvent system. The methods described in the patent literature are designed to be scalable and produce a stable, high-purity crystalline product.[5][6]

Physicochemical Data Summary

The table below summarizes the key properties of the final compound and its individual components.

| Property | L-Arginine Acetylsalicylate | Acetylsalicylic Acid (Aspirin) | L-Arginine |

| CAS Number | 37466-21-0[2] | 50-78-2 | 74-79-3 |

| Molecular Formula | C₁₅H₂₂N₄O₆[2] | C₉H₈O₄ | C₆H₁₄N₄O₂[7] |

| Molecular Weight | 354.36 g/mol [2] | 180.16 g/mol | 174.20 g/mol [8] |

| Appearance | White crystalline powder | Colorless to white crystals/powder | White crystalline prisms[8] |

| Water Solubility | Soluble[2] | Slightly soluble (~3.3 mg/mL) | Highly soluble (~150 mg/mL)[8][9] |

| Melting Point | Not specified | 135-140 °C (decomposes) | ~244 °C (decomposes)[8] |

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established patent methodologies and is designed for reproducibility.[5][6]

Materials:

-

Acetylsalicylic acid (Aspirin)

-

L-Arginine powder

-

Absolute ethanol (Dehydrated alcohol)

-

Purified, sterile water

-

Reaction vessel with stirring capability

-

Temperature control system (heating/cooling bath)

-

Sterile filtration apparatus (e.g., 0.22 µm filter)

-

Buchner funnel and vacuum flask

-

Vacuum drying oven

Procedure:

-

Dissolution of Aspirin : In the reaction vessel, dissolve acetylsalicylic acid in absolute ethanol. A typical mass-to-volume ratio is 1 g of aspirin per 4-5 mL of ethanol.[5]

-

Reaction Initiation : Warm the aspirin solution to 30-40 °C under constant stirring.

-

Addition of L-Arginine : Add L-Arginine powder directly to the warmed aspirin solution. The molar ratio of Aspirin to L-Arginine should be approximately 1:1.05, with a slight excess of arginine ensuring complete reaction of the aspirin.[6]

-

Salt Formation : Maintain the temperature at 30-40 °C and continue stirring for 30-40 minutes.[5] During this time, the salt formation reaction occurs.

-

Clarification and Sterilization : Add a small volume of sterile, purified water to the reaction mixture to ensure complete dissolution and clarification of the solution. A typical ratio is 1 part water to ~10 parts ethanol.[5] Immediately perform sterile filtration of the warm solution to remove any particulates or microbial contamination.

-

Crystallization : Slowly cool the filtrate. A controlled cooling ramp of 1-2 °C per hour is recommended. Once the solution reaches ~25 °C, maintain this temperature and continue stirring for 6-8 hours to allow for crystal nucleation and growth.[5]

-

Yield Maximization : Further cool the suspension to 5-10 °C and hold for at least 2 hours to maximize the precipitation of the product.

-

Isolation and Washing : Isolate the crystalline product by vacuum filtration using a Buchner funnel. Wash the filter cake 2-3 times with a small amount of cold absolute ethanol to remove any unreacted starting materials.

-

Drying : Dry the final product in a vacuum oven at 35-40 °C for 8 hours or until a constant weight is achieved.[5] The result is a sterile, white crystalline powder of L-Arginine acetylsalicylate.

Visualization: Synthesis Pathway

The following diagram illustrates the straightforward acid-base reaction forming the salt.

Caption: Reaction scheme for the synthesis of L-Arginine acetylsalicylate.

Part 3: Pharmacological Profile and Mechanism of Action

The pharmacological activity of L-Arginine acetylsalicylate is a composite of its constituent parts, offering a dual-pronged mechanism that is particularly advantageous for cardiovascular health.

-

Aspirin-Mediated COX Inhibition : The acetylsalicylate anion irreversibly inhibits both COX-1 and COX-2 enzymes by acetylating a serine residue in their active sites.[10] This blocks the conversion of arachidonic acid into prostaglandins and, crucially for its antiplatelet effect, thromboxane A2 (TXA2). The inhibition of TXA2 synthesis in platelets reduces their aggregation, a key event in the formation of arterial thrombi.[11]

-

L-Arginine-Mediated NO Production : The L-arginine cation serves as the sole substrate for nitric oxide synthase (NOS) enzymes, primarily endothelial NOS (eNOS) in the vasculature. eNOS metabolizes L-arginine to L-citrulline and nitric oxide (NO).[3] NO diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels and subsequent vasodilation, which improves blood flow and lowers blood pressure.[4]

Visualization: Dual Mechanism of Action Pathway

Caption: Dual mechanism of L-Arginine acetylsalicylate.

Part 4: Preclinical and Clinical Development

The evaluation of L-Arginine acetylsalicylate and its constituent components has focused on demonstrating superior efficacy and safety, particularly in cardiovascular and high-risk obstetric contexts.

Preclinical Evaluation: Ex Vivo Aortic Ring Vasodilation Assay

This assay is a cornerstone of vascular pharmacology, providing a functional measure of a compound's effect on endothelial function and smooth muscle tone. It was instrumental in demonstrating L-arginine's ability to counteract aspirin-induced endothelial dysfunction.

Protocol:

-

Tissue Preparation : Humanely euthanize a laboratory animal (e.g., Sprague-Dawley rat). Immediately dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit buffer.[12][13]

-

Ring Sectioning : Under a dissecting microscope, carefully remove adherent connective tissue and cut the aorta into 2-3 mm wide rings.[13]

-

Mounting : Suspend each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37 °C and continuously bubbled with 95% O₂ / 5% CO₂. One hook is fixed, while the other is connected to an isometric force transducer.

-

Equilibration and Viability Check : Allow the rings to equilibrate for 60-90 minutes under a resting tension of ~1.5 g. After equilibration, induce contraction with phenylephrine (PE, 1 µM) to test viability. Once a stable contraction is reached, induce relaxation with acetylcholine (ACh, 10 µM) to confirm endothelial integrity.

-

Experimental Procedure :

-

Wash the rings and re-equilibrate.

-

Pre-incubate rings with the test compound (e.g., Aspirin, L-Arginine, or L-Arginine acetylsalicylate) for a defined period (e.g., 30 minutes).

-

Induce a submaximal contraction with PE.

-

Once the contraction plateaus, generate a cumulative concentration-response curve by adding increasing concentrations of a vasodilator (e.g., ACh) to the bath.

-

-

Data Analysis : Record the force of contraction using a data acquisition system. Express the relaxation response as a percentage reversal of the PE-induced contraction. Compare the concentration-response curves between control and drug-treated groups.

Clinical Insights: Preeclampsia Prevention

While direct clinical trials on L-Arginine acetylsalicylate are limited, numerous studies on the co-administration of L-arginine and aspirin for the prevention of preeclampsia provide strong validation for the drug's rationale. Preeclampsia is a hypertensive disorder of pregnancy linked to endothelial dysfunction and impaired placental blood flow.[3]

A systematic review and meta-analysis of ten randomized controlled trials (1165 total subjects) investigated the efficacy of L-arginine supplementation in high-risk pregnancies.[14][15] The findings provide compelling evidence for the benefits of the L-arginine component.

Summary of Clinical Trial Meta-Analysis Results

| Outcome Measure | L-Arginine Group vs. Control/Placebo | Statistical Significance | Reference |

| Incidence of Preeclampsia | Significantly reduced (Odds Ratio = 0.36) | p < 0.05 | [14][15] |

| Neonatal Birth Weight | Significantly increased | p < 0.05 | [14][15] |

| Systolic/Diastolic Blood Pressure | No significant difference in change from baseline | Not Significant | [15] |

| Incidence of Preterm Birth | Reduced risk | p < 0.05 | [3] |

Causality and Interpretation: The significant reduction in preeclampsia incidence supports the hypothesis that L-arginine, by boosting NO synthesis, improves placental perfusion and mitigates the systemic endothelial dysfunction characteristic of the disease.[3] The lack of a significant drop in systemic blood pressure suggests the effect is more pronounced at the level of the dysfunctional uteroplacental vasculature rather than being a generalized antihypertensive effect.

Part 5: Conclusion and Future Directions

L-Arginine acetylsalicylate is a rationally designed compound that successfully addresses key liabilities of its parent drug, aspirin. The formation of a soluble salt with L-arginine not only improves its physicochemical properties but also introduces a complementary pharmacological mechanism that enhances its cardiovascular benefits and potentially improves its safety profile. The robust preclinical and clinical data supporting the combined action of aspirin and L-arginine, particularly in the context of endothelial health and preeclampsia, underscore the therapeutic potential of this integrated molecule.

Future research should focus on:

-

Head-to-head clinical trials comparing L-Arginine acetylsalicylate to aspirin alone, focusing on GI tolerability and cardiovascular outcomes.

-

Pharmacokinetic studies to confirm the bioavailability and disposition of both active moieties when delivered as a single salt.

-

Exploration of its utility in other conditions characterized by endothelial dysfunction, such as peripheral artery disease and certain forms of hypertension.

This technical guide affirms that L-Arginine acetylsalicylate stands as an exemplary case of drug development through synergistic combination, offering a promising evolution of one of history's most vital medicines.

References

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. SpringerLink. Available at: [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. ResearchGate. Available at: [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PubMed. Available at: [Link]

-

A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis. PMC - NIH. Available at: [Link]

-

Evaluation of the Effect of Aspirin on Platelet Aggregation: Methodological Recommendations for Aspirin-Drug Interaction Studies. Scirp.org. Available at: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

-

In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals. Available at: [Link]

-

Detection & Monitoring of Aspirin (ASA) Inhibition of Platelet Function Using the Platelet Aggregation Assay (PAA). Analytical Control Systems, Inc. Available at: [Link]

-

Evaluation of Dose-Related Effects of Aspirin on Platelet Function. Circulation. Available at: [Link]

-

Platelet Aggregation - Aspirin Sensitivity. Machaon Diagnostics. Available at: [Link]

-

Ex Vivo Mouse Aortic Ring Angiogenesis Assay. Springer Nature Experiments. Available at: [Link]

- CN101704766A - Preparation method of arginine aspirin and powder-injection of arginine aspirin.Google Patents.

-

In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed. Available at: [Link]

-

Aspirin Effects on Platelets Using Whole Blood Tested by Platelet Aggregometry: A Comparative Study for Test Validation in a Clinical Hemostasis Laboratory. Oxford Academic. Available at: [Link]

-

Ex Vivo Mouse Aortic Ring Angiogenesis Assay. PubMed. Available at: [Link]

- CN101704766B - Preparation method of arginine aspirin and powder-injection of arginine aspirin.Google Patents.

- CN101486644B - Preparation of arginine acetylsalicylate.Google Patents.

-

Synthesis of amino acid acetylsalicylates. viniti.ru. Available at: [Link]

-

Efficacy of L-Arginine for Preventing Preeclampsia and Improving Maternal and Neonatal Outcomes in High-Risk Pregnancies: A Systematic Review and Meta-Analysis. NIH. Available at: [Link]

-

The effect of L-arginine in the prevention of preeclampsia and intrauterine growth of the fetus in primigravid women: a randomized clinical trial. Biomedical Research and Therapy. Available at: [Link]

-

L-arginine promising for pre-eclampsia prevention and treatment, suggests research. News-Medical.net. Available at: [Link]

-

Efficacy of L-Arginine for Preventing Preeclampsia and Improving Maternal and Neonatal Outcomes in High-Risk Pregnancies. Semantic Scholar. Available at: [Link]

-

(PDF) Is arginine supplementation effective in preventing preeclampsia in pregnant women? ResearchGate. Available at: [Link]

-

Mechanism of action of aspirin. Wikipedia. Available at: [Link]

-

Aspirin : Indications, Mechanism of Action, Adverse and Toxic Effects, and Contraindications. YouTube. Available at: [Link]

-

Chemical Structure and Physical Properties of L-Arginine. Xi'an Lyphar Biotech Co., Ltd. Available at: [Link]

-

Studies on Arginine Peptides. 11. Synthesis of L-Arginyl-L-arginine and other N-Terminal Arginine Dipeptides. pubs.acs.org. Available at: [Link]

-

L-Arginine. PubChem. Available at: [Link]

-

Patent Application Publication: US 2005/0287210 A1. Google APIs. Available at: [Link]

-

What are the Physical and chemical properties for L-arginine? ResearchGate. Available at: [Link]

-

China l-arginine acetylsalicylate 37466-21-0. Chinachemnet. Available at: [Link]

Sources

- 1. butlerov.com [butlerov.com]

- 2. L-Arginine acetylsalicylate CAS#: 37466-21-0 [m.chemicalbook.com]

- 3. L-arginine promising for pre-eclampsia prevention and treatment, suggests research [medicaldialogues.in]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. CN101704766B - Preparation method of arginine aspirin and powder-injection of arginine aspirin - Google Patents [patents.google.com]

- 6. CN101486644B - Preparation of arginine acetylsalicylate - Google Patents [patents.google.com]

- 7. Chemical Structure and Physical Properties of L-Arginine Competitive Price [biolyphar.com]

- 8. L-Arginine | C6H14N4O2 | CID 6322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. Cationic Surfactants from Arginine: Synthesis and Physicochemical Properties [article.sapub.org]

- 12. researchgate.net [researchgate.net]

- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficacy of L-Arginine for Preventing Preeclampsia and Improving Maternal and Neonatal Outcomes in High-Risk Pregnancies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

"in vitro studies of L-Arginine acetylsalicylate"

An In-Depth Technical Guide to in vitro Studies of L-Arginine Acetylsalicylate

Introduction

L-Arginine acetylsalicylate is a unique hybrid compound that combines the properties of the amino acid L-Arginine and the well-established nonsteroidal anti-inflammatory drug (NSAID), acetylsalicylic acid (aspirin).[1] This molecule holds significant therapeutic promise, particularly in the realm of cardiovascular diseases, due to its dual mechanism of action.[1] L-Arginine serves as the substrate for nitric oxide synthase (NOS), leading to the production of nitric oxide (NO), a potent vasodilator.[1][2] Aspirin, on the other hand, irreversibly inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins and thromboxanes, which are key mediators of inflammation and platelet aggregation.[1][3][4] The synergistic action of these two components—enhanced vasodilation and reduced inflammation and platelet aggregation—makes L-Arginine acetylsalicylate a compelling candidate for further investigation.[1][3]

This technical guide provides a comprehensive overview of the essential in vitro studies for characterizing the biological activity of L-Arginine acetylsalicylate. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices.

Part 1: Foundational Characterization

Prior to conducting complex cell-based assays, a thorough understanding of the physicochemical properties of L-Arginine acetylsalicylate is paramount. These initial studies ensure the reliability and reproducibility of subsequent biological experiments.

Solubility and Stability Assessment

Rationale: The solubility and stability of a test compound in aqueous media are critical for accurate dosing in in vitro assays. L-Arginine is known to enhance the solubility of certain poorly soluble drugs.[5] The stability of L-Arginine acetylsalicylate in solution, particularly the potential for hydrolysis back to its constituent parts, must be determined to ensure the observed effects are attributable to the intact molecule.

Experimental Protocol: Solubility Determination

-

Preparation of Stock Solutions: Prepare a high-concentration stock solution of L-Arginine acetylsalicylate in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol.[6]

-

Serial Dilutions: Create a series of dilutions from the stock solution in the relevant aqueous buffers to be used in subsequent assays (e.g., phosphate-buffered saline (PBS), cell culture media).

-

Equilibration: Incubate the solutions at the desired experimental temperature (e.g., 37°C) for a sufficient period to reach equilibrium.

-

Quantification: Centrifuge the solutions to pellet any undissolved compound. Measure the concentration of the dissolved compound in the supernatant using a validated analytical method, such as high-performance liquid chromatography (HPLC).

Experimental Protocol: Stability Assessment

-

Incubation: Incubate L-Arginine acetylsalicylate in the relevant assay buffer at 37°C over a time course that reflects the duration of the planned biological assays (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Analysis: At each time point, analyze the samples by HPLC to quantify the concentration of the parent compound and any potential degradation products (L-Arginine and salicylic acid).

-

Data Analysis: Plot the concentration of L-Arginine acetylsalicylate versus time to determine its degradation kinetics.

| Parameter | Method | Purpose |

| Aqueous Solubility | HPLC | To determine the maximum soluble concentration in various buffers. |

| Stability | Time-course HPLC analysis | To assess the degradation profile and half-life in assay media. |

Part 2: Mechanistic in vitro Assays

This section details the core in vitro assays to elucidate the mechanism of action of L-Arginine acetylsalicylate, focusing on its impact on the nitric oxide and cyclooxygenase pathways.

Nitric Oxide Synthase (NOS) Activity Assay